Ethyl 4-butoxybenzoate
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Overview
Description
Ethyl 4-butoxybenzoate is an organic compound with the molecular formula C₁₃H₁₈O₃. It is an ester derived from 4-butoxybenzoic acid and ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
It’s structurally similar compound, 4-hexylbenzoic acid (hba) and 4-nonyloxybenzoic acid (noba), have been identified as substrates for the enzyme cyp102a1 . This enzyme is an efficient medium- to long-chain fatty acid hydroxylase that accepts a wide range of non-natural substrates .
Mode of Action
For instance, benzoic acid derivatives are known to undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It’s structurally similar compounds are known to participate in suzuki–miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the use of organoboron reagents, which can be prepared via the organometallic pathway .
Pharmacokinetics
The main pharmacokinetic parameters were, respectively, 36.474 μg·h/mL, 12.59 μg·h/mL (AUC0→∞), and T1/2α was 0.14 h, 0.359 h; T1/2β was 3.046 h, 5.646 h after intravenous and oral administrations .
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of 4-Butoxybenzoic acid ethyl ester are not well-studied. It is known that benzoic acid derivatives can interact with various enzymes and proteins. For instance, a study found that benzoic acid-4-ethoxyethyl ester, a similar compound, exhibited promising antibacterial activities against foodborne pathogenic bacteria
Cellular Effects
The cellular effects of 4-Butoxybenzoic acid ethyl ester are not fully understood. Related compounds have been shown to influence cell function. For example, benzoic acid-4-ethoxyethyl ester was found to increase intracellular superoxide dismutase (SOD), protein leakage, extracellular alkaline phosphatase, and lactate dehydrogenase in treated test pathogens, suggesting an increase in oxidative stress .
Molecular Mechanism
The molecular mechanism of action of 4-Butoxybenzoic acid ethyl ester is not well-defined. Benzoic acid-4-ethoxyethyl ester has been shown to bind efficiently with virulent enzymes, suggesting a potential mechanism of action
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-butoxybenzoate can be synthesized through the esterification of 4-butoxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity of the product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-butoxybenzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed to yield 4-butoxybenzoic acid and ethanol.
Reduction: Reduction reactions can convert the ester group to an alcohol group, forming 4-butoxybenzyl alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Hydrolysis: Sodium hydroxide or hydrochloric acid in aqueous solution.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogens, nitrating agents, or sulfonating agents under controlled temperature and solvent conditions.
Major Products Formed:
Hydrolysis: 4-butoxybenzoic acid and ethanol.
Reduction: 4-butoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 4-butoxybenzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug formulations and as a local anesthetic.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Comparison with Similar Compounds
Ethyl 4-butoxybenzoate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Propyl 4-butoxybenzoate: Similar structure but with a propyl ester group.
Butyl 4-butoxybenzoate: Similar structure but with a butyl ester group.
Uniqueness: this compound is unique due to its specific ester group, which influences its physical and chemical properties, such as solubility and reactivity. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
ethyl 4-butoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-3-5-10-16-12-8-6-11(7-9-12)13(14)15-4-2/h6-9H,3-5,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXMLKHKWPCFTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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